![molecular formula C10H6ClNO3S B2593915 1-(4-((3-Chloro-2-thienyl)carbonyl)-3-isoxazolyl)-1-ethanone CAS No. 478080-17-0](/img/structure/B2593915.png)
1-(4-((3-Chloro-2-thienyl)carbonyl)-3-isoxazolyl)-1-ethanone
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Description
1-(4-((3-Chloro-2-thienyl)carbonyl)-3-isoxazolyl)-1-ethanone, otherwise known as Compound A, is a novel compound with a wide range of potential applications in scientific research. Its synthesis and mechanism of action have been studied in detail, and its biochemical and physiological effects have been explored in laboratory experiments.
Scientific Research Applications
Medicinal Chemistry: Anticancer Properties
Thiophene derivatives have been extensively studied for their anticancer properties. The presence of a thiophene ring, as in the case of our compound, can be crucial in the synthesis of molecules with potential anticancer activity. These compounds can act as inhibitors for various cancer cell lines, and their efficacy can be enhanced by structural modifications to improve their interaction with biological targets .
Organic Electronics: Semiconductors
The thiophene moiety is a key component in the development of organic semiconductors. Its incorporation into compounds like 1-(4-((3-Chloro-2-thienyl)carbonyl)-3-isoxazolyl)-1-ethanone can lead to materials with desirable electronic properties for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Material Science: Corrosion Inhibitors
In material science, thiophene derivatives are known to serve as corrosion inhibitors. They can be applied to protect metals and alloys from corrosion, especially in harsh environments. The specific compound could be part of a coating or additive that provides this protective effect .
Biochemistry: Proteomics Research
In biochemistry, particularly in proteomics research, thiophene derivatives can be used as biochemical tools. They may interact with proteins and enzymes, affecting their function or structure, which can be useful in understanding protein-related diseases or in drug development .
Pharmacology: Anti-inflammatory and Analgesic Effects
Thiophene derivatives are known for their anti-inflammatory and analgesic effects. They can be part of the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs), providing relief from pain and inflammation. The compound could be a precursor or an active ingredient in such medications .
Synthetic Chemistry: Heterocyclization Reactions
In synthetic chemistry, thiophene derivatives are important substrates for heterocyclization reactions. These reactions are fundamental in creating a diverse array of heterocyclic compounds, which are essential in various chemical industries, including pharmaceuticals and agrochemicals .
Environmental Chemistry: Photovoltaic Materials
Thiophene-based compounds are also utilized in the development of photovoltaic materials. Their unique electronic properties make them suitable for use in solar cells, contributing to the generation of renewable energy .
Neuropharmacology: Voltage-gated Sodium Channel Blockers
Lastly, in neuropharmacology, certain thiophene derivatives act as voltage-gated sodium channel blockers. They can be used in the development of drugs for the treatment of neurological disorders, such as epilepsy, by modulating neuronal excitability .
properties
IUPAC Name |
1-[4-(3-chlorothiophene-2-carbonyl)-1,2-oxazol-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO3S/c1-5(13)8-6(4-15-12-8)9(14)10-7(11)2-3-16-10/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIYRJQZICCNHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NOC=C1C(=O)C2=C(C=CS2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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